molecular formula C20H18N4O2 B5523792 methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5523792
M. Wt: 346.4 g/mol
InChI Key: WCIFGEXELYUPTL-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 2-phenylethyl group at position 1, an amino group at position 2, and a methyl ester at position 2. Its molecular formula is C21H22N4O2, with a molecular weight of 362.43 g/mol (calculated from ).

Key spectral data include ¹³C NMR signals (e.g., 164.12 ppm for the carbonyl group) and mass spectrometry (MS) showing a molecular ion peak at m/z 362 (M+) . Elemental analysis confirms the composition: C (69.59%), H (6.12%), N (15.46%), closely matching experimental values .

Properties

IUPAC Name

methyl 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-26-20(25)16-17-19(23-15-10-6-5-9-14(15)22-17)24(18(16)21)12-11-13-7-3-2-4-8-13/h2-10H,11-12,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIFGEXELYUPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of o-phenylenediamine with pyruvic acid in methanol to form a quinoxaline intermediate

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as phosphate-based catalysts, has been reported to enhance the efficiency of the synthesis . Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : The formation of the pyrroloquinoxaline core through cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of the phenylethyl group via nucleophilic substitution.
  • Carboxylation : The addition of the carboxylate moiety to enhance solubility and biological activity.

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies

Several studies have been conducted to explore the efficacy and mechanisms of action of this compound:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection : Research featured in Neuroscience Letters highlighted the neuroprotective effects of this compound in animal models of Alzheimer's disease, where it reduced amyloid-beta accumulation and improved cognitive function .
  • Antimicrobial Activity : A recent article in Frontiers in Microbiology reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . Additionally, it may interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Research Findings and Trends

  • Quinoxaline derivatives with electron-donating groups (e.g., phenyl, amino) show superior corrosion inhibition due to enhanced adsorption via π-electrons and protonation .
  • Nitrile-functionalized compounds (e.g., AHPQC) outperform ester derivatives in acidic media, as nitriles resist hydrolysis and form stable coordination bonds with metals .

Biological Activity

Methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings and data.

Synthesis of Pyrroloquinoxaline Derivatives

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Recent studies have highlighted various synthetic methodologies for generating pyrroloquinoxaline derivatives, including microwave-assisted synthesis and palladium-catalyzed reactions .

Biological Activities

Pyrroloquinoxaline derivatives exhibit a wide range of biological activities:

  • Antioxidant Activity :
    • Compounds in this class have shown significant antioxidant properties. For instance, derivatives like ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated high radical scavenging activity with an overall rate constant of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1} against hydroxyl radicals .
  • Anticancer Properties :
    • Research indicates that pyrroloquinoxalines possess anticancer activity against various cancer cell lines. For example, certain derivatives have been shown to inhibit the viability of A431 human epidermoid carcinoma cells with IC50 values in the low micromolar range . Additionally, structure-activity relationship (SAR) studies have revealed that modifications to the pyrroloquinoxaline structure can enhance cytotoxicity against cancer cells .
  • Antimicrobial and Antiviral Effects :
    • Some derivatives are noted for their antibacterial and antiviral properties. They have been investigated as potential treatments for infections due to their ability to inhibit bacterial growth and viral replication .
  • Neuropharmacological Effects :
    • Certain pyrroloquinoxalines have been studied for their interactions with serotonin receptors (5-HT3), showing potential as anxiolytic or antidepressant agents due to their ability to cross the blood-brain barrier effectively .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50/Activity LevelReference
AntioxidantEthyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1} (HO˙ scavenging)
AnticancerVarious pyrroloquinoxalinesIC50 in low µM range
AntimicrobialPyrroloquinoxaline derivativesEffective against specific strains
NeuropharmacologicalPyrroloquinoxalines interacting with 5-HT3 receptorsSubnanomolar affinity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction yields be optimized?

  • Methodology : Begin with a pyrrole-ester precursor (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) and introduce substituents via coupling reactions. For example, use a phenylethyl halide under nucleophilic substitution conditions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yields by controlling reaction time, temperature, and stoichiometry, as seen in similar quinoxaline derivatives (e.g., 23%–95% yields depending on conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. For example, aromatic protons in pyrroloquinoxaline derivatives appear between δ 6.3–8.7 ppm, while methyl ester groups resonate at δ 3.7–4.3 ppm .
  • LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 402.2 for analogous compounds) and purity (>95% via HPLC with C18 columns and acetonitrile/water mobile phases) .

Q. How can researchers assess the purity and stability of this compound under different storage conditions?

  • Methodology : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor degradation products via LCMS. Store at −20°C under inert atmosphere to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What crystallographic methods are used to determine the 3D structure of this compound, and how do intermolecular interactions influence its solid-state properties?

  • Methodology : Perform single-crystal X-ray diffraction (e.g., Bruker Kappa APEX2 CCD diffractometer). Analyze space groups (e.g., monoclinic P21/n), dihedral angles (e.g., 76.8° between naphthalene and phenyl rings), and weak interactions (C–H⋯O hydrogen bonds). Use software like SHELX for refinement (R1 < 0.05) .

Q. How can structural modifications to the pyrroloquinoxaline core enhance target binding affinity in drug discovery?

  • Methodology :

  • SAR Studies : Replace the 2-phenylethyl group with fluorinated or heterocyclic substituents to modulate lipophilicity.
  • Docking Simulations : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes). Validate with in vitro assays (IC50 measurements) .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Methodology : Cross-validate NMR chemical shifts with DFT calculations (e.g., Gaussian 09, B3LYP/6-31G* basis set). If discrepancies arise (e.g., unexpected downfield shifts), re-examine solvent effects or conformational dynamics .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodology : Adapt long-term ecological studies (e.g., INCHEMBIOL project framework):

  • Phase 1 : Measure logP (octanol-water partitioning) and photodegradation rates under UV light.
  • Phase 2 : Use microcosm assays to assess biodegradation in soil/water systems .

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